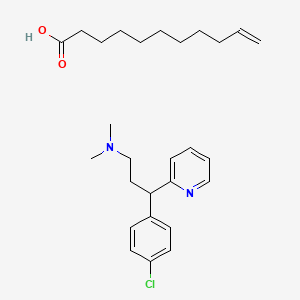
Chlorpheniramine 10-undecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorpheniramine 10-undecenoate is a chemical compound derived from chlorpheniramine, a well-known antihistamine used to treat allergic reactions This compound combines the antihistamine properties of chlorpheniramine with the unique characteristics of 10-undecenoic acid, which is known for its antifungal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorpheniramine 10-undecenoate typically involves the esterification of chlorpheniramine with 10-undecenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chlorpheniramine 10-undecenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.
Medicine: Its antihistamine properties are explored for potential use in treating allergic reactions and other histamine-related conditions.
Industry: The compound is investigated for its potential use in developing antifungal coatings and preservatives.
Mechanism of Action
The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: A widely used antihistamine with similar histamine-blocking properties.
10-Undecenoic Acid: Known for its antifungal properties, used in various antifungal treatments.
Cetirizine: Another antihistamine with similar uses but different chemical structure.
Diphenhydramine: An antihistamine with sedative properties, often used in sleep aids.
Uniqueness
Chlorpheniramine 10-undecenoate is unique due to its combined antihistamine and antifungal properties
Properties
CAS No. |
60374-13-2 |
|---|---|
Molecular Formula |
C27H39ClN2O2 |
Molecular Weight |
459.1 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13) |
InChI Key |
KYWLQXIDNUQVQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


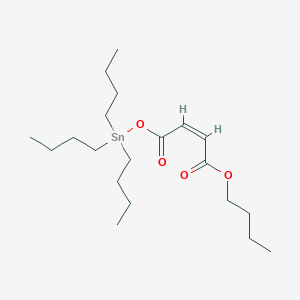
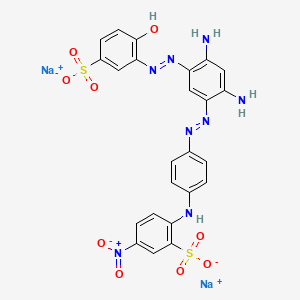

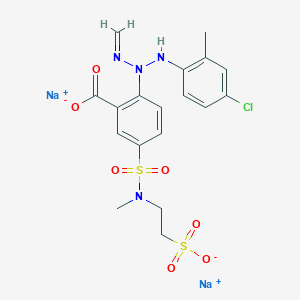

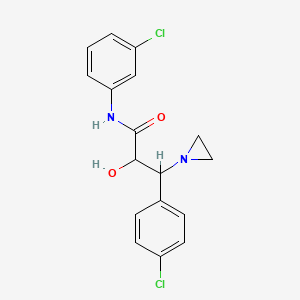
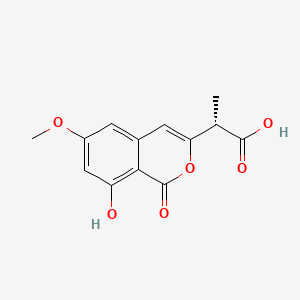
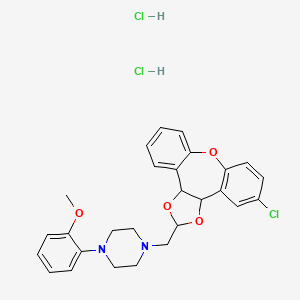

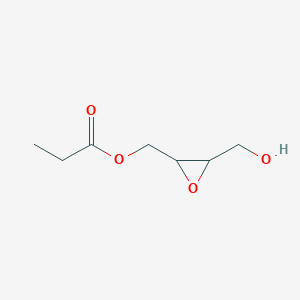
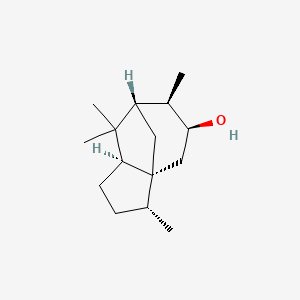

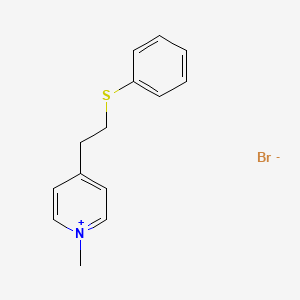
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
